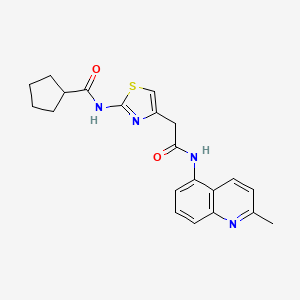

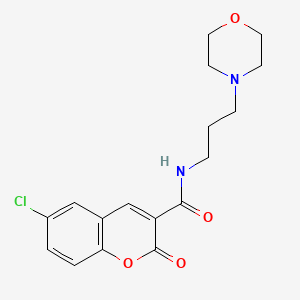

![molecular formula C15H11FN2OS2 B2554924 N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 942002-82-6](/img/structure/B2554924.png)

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide, also known as BTA-1, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzothiazole derivatives and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

Antitumor Activity

Several studies have synthesized benzothiazole derivatives, including compounds similar to N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide, to evaluate their antitumor activities. These compounds have been tested in vitro against a range of human tumor cell lines derived from neoplastic diseases, showing considerable anticancer activity against some cancer cell lines. The structural modifications and introduction of different heterocyclic rings have been crucial in enhancing their efficacy (Yurttaş, Tay, & Demirayak, 2015).

Anti-inflammatory and Analgesic Activities

Research has also focused on the synthesis of derivatives of benzothiazole for their anti-inflammatory and analgesic properties. For example, a study synthesized eight derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, showing significant anti-inflammatory activity for some compounds (Sunder & Maleraju, 2013).

Antimicrobial Activity

A green ultrasound synthesis approach was employed to create 1,4-disubstituted 1,2,3-triazoles tethering the bioactive benzothiazole nucleus, demonstrating promising antimicrobial activities against a variety of gram-positive, gram-negative bacteria, and fungal strains. This highlights the potential of such compounds in addressing antibiotic resistance issues (Rezki, 2016).

Src Kinase Inhibitory and Anticancer Activities

N-benzyl substituted acetamide derivatives containing the benzothiazole moiety have been synthesized and evaluated for their Src kinase inhibitory and anticancer activities. These studies suggest that structural modifications can lead to compounds with improved efficacy against cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in cancer treatment (Fallah-Tafti et al., 2011).

Anticonvulsant Evaluation

Derivatives of benzothiazole have also been synthesized and evaluated for their anticonvulsant activities. These compounds have been designed to fulfill the structural requirements of pharmacophores for anticonvulsant properties, showing significant activity in various models of seizure and epilepsy. This line of research opens new avenues for the development of novel anticonvulsant drugs (Nath et al., 2021).

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2OS2/c16-10-1-4-12(5-2-10)20-8-15(19)18-11-3-6-14-13(7-11)17-9-21-14/h1-7,9H,8H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCZCKBWAPKEVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(benzo[d]thiazol-5-yl)-2-((4-fluorophenyl)thio)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

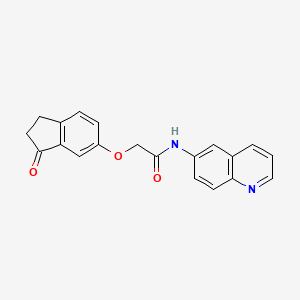

![2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide](/img/structure/B2554844.png)

![3-(4-benzyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-cycloheptylpropanamide](/img/structure/B2554847.png)

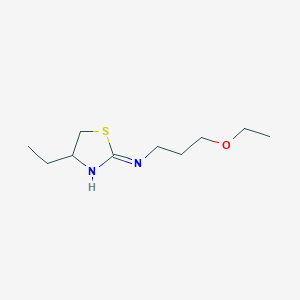

![N-[3-(dimethylamino)propyl]-N'-(2-fluorophenyl)oxamide](/img/structure/B2554849.png)

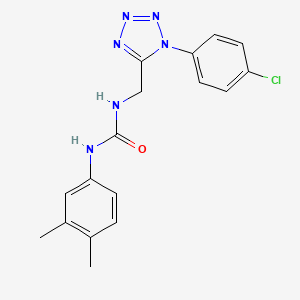

![1,4-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]-1-{[4-(trifluoromethyl)phenyl]methyl}piperazine-1,4-diium diiodide](/img/structure/B2554855.png)

![1-[(3-methoxypropyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol](/img/structure/B2554856.png)

![N-benzyl-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2554857.png)

![4-[4-(2,3-Dimethylphenyl)piperazino]-6-(2-naphthylsulfanyl)-2-pyrimidinamine](/img/structure/B2554858.png)

![N-(3-chlorophenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2554859.png)